molecular formula C10H6N4O4 B14691511 Phthalimide, N-((cyanonitroamino)methyl)- CAS No. 35467-02-8

Phthalimide, N-((cyanonitroamino)methyl)-

Cat. No.: B14691511
CAS No.: 35467-02-8
M. Wt: 246.18 g/mol
InChI Key: XDQJCECEVQFXDQ-UHFFFAOYSA-N
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Description

Phthalimide, N-((cyanonitroamino)methyl)- is an organic compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalimide, N-((cyanonitroamino)methyl)- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with alcoholic ammonia, yielding phthalimide . This phthalimide can then be further modified to introduce the N-((cyanonitroamino)methyl) group. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of phthalimide derivatives often involves large-scale synthesis using readily available starting materials. The process may include steps such as the ammoxidation of o-xylene to produce phthalimide, followed by further functionalization to introduce the N-((cyanonitroamino)methyl) group .

Chemical Reactions Analysis

Types of Reactions

Phthalimide, N-((cyanonitroamino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Alkyl halides, sodium hydroxide (NaOH), and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Phthalimide, N-((cyanonitroamino)methyl)- can be compared with other phthalimide derivatives, such as:

The uniqueness of phthalimide, N-((cyanonitroamino)methyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

35467-02-8

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl-nitrocyanamide

InChI

InChI=1S/C10H6N4O4/c11-5-12(14(17)18)6-13-9(15)7-3-1-2-4-8(7)10(13)16/h1-4H,6H2

InChI Key

XDQJCECEVQFXDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C#N)[N+](=O)[O-]

Origin of Product

United States

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